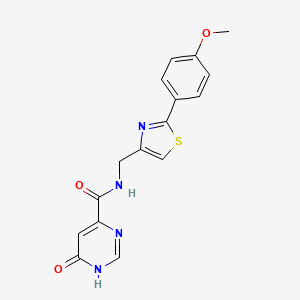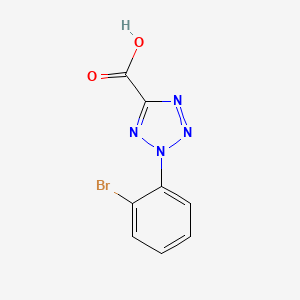![molecular formula C19H17N3O4 B2862344 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid CAS No. 1797335-53-5](/img/structure/B2862344.png)
3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoxaline moiety, a common structure in many pharmaceuticals . Quinoxaline is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, quinoxaline derivatives can be synthesized by adopting green chemistry principles . For instance, a study describes the synthesis of 3-carbamoylpropanoic acid derivatives and their evaluation as human PHD-2 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound seems to involve a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing similar structures have been synthesized and evaluated for their antimicrobial properties. For example, derivatives containing quinoxaline moieties have shown good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015). This suggests potential for the development of new antimicrobial agents based on the structural framework of 3-{[2-(3-Hydroxyquinoxalin-2-yl)-6-methylphenyl]carbamoyl}propanoic acid.
Materials Science
In materials science, the compound's structure can inspire the synthesis of novel materials. For instance, phloretic acid, which shares a phenolic structure, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, leading to materials with promising thermal and thermo-mechanical properties (Trejo-Machin et al., 2017). Such research indicates the potential for derivatives of this compound in developing new polymeric materials.
Chemical Synthesis Methodologies
Research on quinoline and quinoxaline derivatives has contributed significantly to chemical synthesis methodologies. These compounds, including those similar to this compound, have been utilized in various synthetic strategies to create compounds with targeted biological activities. For example, the study of quinoline-3-propanoic acids has provided insights into quality control and analytical methods for active pharmaceutical ingredients, highlighting their potential as scaffolds for antimicrobial drugs (Zubkov et al., 2016).
Propiedades
IUPAC Name |
4-[2-methyl-6-(3-oxo-4H-quinoxalin-2-yl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-5-4-6-12(17(11)22-15(23)9-10-16(24)25)18-19(26)21-14-8-3-2-7-13(14)20-18/h2-8H,9-10H2,1H3,(H,21,26)(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKGOMONWDEHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NC3=CC=CC=C3NC2=O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyano-4-fluoro-N-[3-(propan-2-yloxy)propyl]aniline](/img/structure/B2862261.png)


![Ethyl 2-[5,7-dimethyl-2-(3-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2862268.png)


![(3Z)-1-benzyl-3-{[(3-chlorophenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2862273.png)


![5-[2-(Morpholin-4-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B2862276.png)



